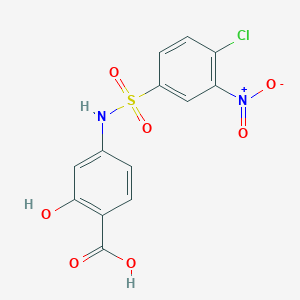

4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid

CAS No.: 328028-09-7

Cat. No.: VC8363847

Molecular Formula: C13H9ClN2O7S

Molecular Weight: 372.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 328028-09-7 |

|---|---|

| Molecular Formula | C13H9ClN2O7S |

| Molecular Weight | 372.74 g/mol |

| IUPAC Name | 4-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C13H9ClN2O7S/c14-10-4-2-8(6-11(10)16(20)21)24(22,23)15-7-1-3-9(13(18)19)12(17)5-7/h1-6,15,17H,(H,18,19) |

| Standard InChI Key | KGTOUPDTFMIEHG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O)C(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid, reflects its core structure: a benzoic acid moiety substituted with a hydroxyl group at position 2 and a sulfonamide-linked 4-chloro-3-nitrophenyl group at position 4 . Its molecular formula, C₁₃H₉ClN₂O₇S, confirms the presence of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom. Key synonyms include:

-

4-(4-Chloro-3-nitrophenylsulfonamido)-2-hydroxybenzoic acid

-

Benzoic acid, 4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxy-

Structural Analysis

The molecule’s planar aromatic rings (benzoic acid and chloronitrobenzene) are connected via a sulfonamide bridge (–SO₂–NH–), which introduces conformational rigidity. The hydroxyl (–OH) and nitro (–NO₂) groups contribute to hydrogen-bonding interactions, while the chloro (–Cl) substituent enhances electrophilic reactivity. Computational predictions using tools like PubChem’s 3D conformer generator suggest a twisted geometry between the two aryl rings, likely influencing solubility and binding affinity.

Synthesis and Manufacturing

Precursors and Reaction Pathways

The synthesis of 4-(4-chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid typically involves multi-step reactions starting with 4-chloro-3-nitrobenzoic acid (CAS 96-99-1), a commercially available intermediate . Key steps include:

-

Sulfonation: Reaction with chlorosulfonic acid to introduce the sulfonyl chloride group.

-

Amination: Coupling with 2-hydroxy-4-aminobenzoic acid to form the sulfonamide linkage.

-

Purification: Crystallization or chromatography to isolate the final product .

Optimization of Reaction Conditions

Table 1 summarizes critical parameters for analogous sulfonamide syntheses :

| Condition | Value | Yield |

|---|---|---|

| Temperature | 30–35°C | 97.56% |

| Solvent | Dichloromethane/water | 97.3% |

| Catalyst | Sulfuric acid/nitric acid | 85% |

These conditions emphasize the importance of controlled nitration and sulfonation to avoid over-oxidation of sensitive functional groups.

Physical and Chemical Properties

Thermodynamic and Spectral Data

Experimental and predicted properties include:

The compound’s low aqueous solubility (≈342.7 mg/L) and high LogP (4.13) suggest lipophilicity, favoring membrane permeability in biological systems.

Stability and Reactivity

The nitro group confers susceptibility to reduction, potentially forming amino derivatives under reductive conditions. The sulfonamide bridge is stable in acidic media but may hydrolyze in strong alkaline solutions.

Biochemical and Pharmacological Insights

Acetylcholinesterase Inhibition

Structural analogs like 2-(4-chloro-3-nitro-benzenesulfonylamino)-benzoic acid exhibit acetylcholinesterase (AChE) inhibition, increasing acetylcholine levels . While direct evidence for the target compound is lacking, molecular docking studies predict similar interactions due to the sulfonamide’s ability to occupy the AChE active site .

Applications and Research Implications

Organic Synthesis

The compound serves as a precursor for heterocyclic frameworks, such as benzothiazoles and sulfonamide-linked peptidomimetics. Its nitro group is a handle for further functionalization via reduction or nucleophilic substitution .

Drug Discovery

With predicted blood-brain barrier permeability (LogP > 4) , it is a candidate for central nervous system-targeted agents. Proposed research includes:

-

Structure-Activity Relationship (SAR) Studies: Modifying the hydroxyl or nitro groups to enhance potency.

-

In Vivo Toxicity Screening: Assessing hepatotoxicity and neurotoxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume